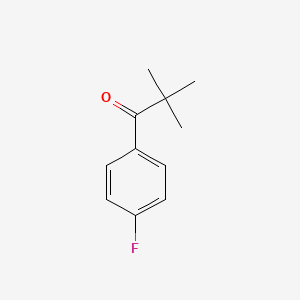

1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl-

Description

The exact mass of the compound 1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBBINMFHIVBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073591 | |

| Record name | 1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64436-59-5 | |

| Record name | 1-(4-Fluorophenyl)-2,2-dimethyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64436-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 2,2-dimethyl-1-(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064436595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one: Properties, Synthesis, and Reactivity

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(4-fluorophenyl)-2,2-dimethylpropan-1-one, also known as 4'-fluoro-2,2-dimethylpropiophenone or 4'-fluoro-pivalophenone, is a fluorinated aromatic ketone of significant interest in medicinal and agricultural chemistry. Its structure, featuring a sterically demanding tert-butyl group and an electronically modified fluorophenyl ring, imparts unique chemical characteristics that make it a valuable synthetic intermediate. The presence of the fluorine atom at the para-position is a common strategy in drug design to enhance metabolic stability and improve pharmacokinetic profiles by blocking a potential site of oxidative metabolism.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and reactivity of this compound, tailored for researchers and professionals in drug development and organic synthesis.

Physicochemical and Structural Properties

The core structure consists of a propan-1-one backbone, substituted at the C1 position with a 4-fluorophenyl group and at the C2 position with two methyl groups, forming a tert-butyl moiety.[2] This substitution pattern has profound implications for the molecule's properties. The bulky tert-butyl group adjacent to the carbonyl creates significant steric hindrance, influencing the ketone's reactivity. Furthermore, this group lacks α-hydrogens, meaning the molecule cannot undergo keto-enol tautomerism or reactions that proceed via an enol or enolate intermediate at this position.[2]

The electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, influencing the reactivity of both the carbonyl group and the aromatic ring.[2]

Table 1: Physicochemical Properties of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one | [2] |

| CAS Number | 64436-59-5 | [1] |

| Molecular Formula | C₁₁H₁₃FO | [2] |

| Molecular Weight | 180.22 g/mol | [2] |

| Appearance | Data not available in published literature. Expected to be a liquid or low-melting solid. | - |

| Boiling Point | Data not available in published literature. | - |

| Melting Point | Data not available in published literature. | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc). Poor aqueous solubility is anticipated. | - |

Synthesis and Mechanistic Overview

The primary and most efficient route for the synthesis of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one is the Friedel-Crafts acylation of fluorobenzene. This classic electrophilic aromatic substitution reaction involves the reaction of fluorobenzene with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism

The mechanism proceeds through the formation of a highly electrophilic acylium ion, which is the key reactive species.

Caption: Mechanism of Friedel-Crafts Acylation.

-

Formation of the Acylium Ion: Pivaloyl chloride reacts with the Lewis acid catalyst, AlCl₃. The aluminum atom accepts a lone pair from the chlorine atom, forming a complex. This complex is unstable and cleaves to generate a resonance-stabilized acylium ion and the AlCl₄⁻ anion.[3]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Re-aromatization: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final ketone product and regenerating the AlCl₃ catalyst, along with forming HCl.[3] The final ketone product, being a Lewis base, forms a complex with AlCl₃, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the product.[3]

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative, self-validating protocol for the synthesis of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one. Causality behind choices is noted in italics.

Materials:

-

Fluorobenzene

-

Pivaloyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (conc. and dilute)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet. Anhydrous conditions are critical as AlCl₃ reacts vigorously with water, which would deactivate the catalyst.

-

Initial Charging: Charge the flask with anhydrous AlCl₃ (1.1 equivalents). Add anhydrous DCM as the solvent. Cool the resulting suspension to 0 °C in an ice bath. DCM is a common solvent for Friedel-Crafts reactions as it is relatively inert. The reaction is exothermic, and initial cooling helps to control the rate.

-

Reagent Addition: Add fluorobenzene (1.0 equivalent) to the DCM in the dropping funnel. Separately, add pivaloyl chloride (1.05 equivalents) to the AlCl₃ suspension. Then, add the fluorobenzene solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C. Slow addition of the aromatic substrate to the acyl chloride-catalyst complex prevents side reactions and helps manage the exotherm.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Allowing the reaction to proceed at room temperature ensures completion. TLC is a crucial self-validating step to confirm the consumption of the limiting reagent (fluorobenzene).

-

Workup - Quenching: Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This step quenches the reaction, hydrolyzes the aluminum chloride-ketone complex, and dissolves the inorganic aluminum salts into the aqueous layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers. This ensures maximum recovery of the product from the aqueous phase.

-

Washing: Wash the combined organic layers sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine. The acid wash removes any remaining basic impurities, the bicarbonate wash neutralizes any remaining acid, and the brine wash helps to pre-dry the organic layer.

-

Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the pure 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one.

Spectroscopic Analysis and Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple and highly characteristic.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Notes |

| ~ 7.95 - 7.85 | dd | 2H | H-2, H-6 (ortho to C=O) | These protons are deshielded by the anisotropic effect of the carbonyl group. They will appear as a doublet of doublets due to coupling with both the adjacent aromatic protons (³JHH) and the fluorine atom (⁴JHF). |

| ~ 7.20 - 7.10 | t | 2H | H-3, H-5 (meta to C=O) | These protons are coupled to the adjacent ortho protons (³JHH) and the para fluorine atom (³JHF), resulting in a triplet-like pattern (often appearing as a doublet of doublets that overlaps to look like a triplet). |

| ~ 1.35 | s | 9H | -(C(CH₃)₃) | The nine protons of the tert-butyl group are chemically equivalent due to free rotation and have no adjacent protons to couple with, resulting in a sharp singlet. This signal is a key identifier for the pivaloyl moiety. |

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide clear signals for each unique carbon environment.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Notes |

| ~ 207 | C=O | The carbonyl carbon of a ketone typically appears in this downfield region. |

| ~ 166 (d, ¹JCF ≈ 255 Hz) | C-4 (C-F) | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is significantly deshielded. |

| ~ 132 (d, ⁴JCF ≈ 3 Hz) | C-1 (ipso-C) | The ipso-carbon attached to the carbonyl group will show a small coupling to fluorine. |

| ~ 131 (d, ³JCF ≈ 9 Hz) | C-2, C-6 | Aromatic carbons ortho to the carbonyl group. |

| ~ 115 (d, ²JCF ≈ 22 Hz) | C-3, C-5 | Aromatic carbons meta to the carbonyl group, showing a characteristic two-bond coupling to fluorine. |

| ~ 44 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ 28 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is dominated by the strong carbonyl stretch.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| ~ 1685 | C=O stretch | Strong | This is the most prominent peak in the spectrum, characteristic of an aromatic ketone. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| ~ 1600, ~1500 | C=C stretch | Medium-Strong | Aromatic ring stretching vibrations. |

| ~ 1230 | C-F stretch | Strong | The carbon-fluorine bond stretch is typically strong and appears in this region of the fingerprint. |

| ~ 840 | C-H bend | Strong | Out-of-plane bending for a 1,4-disubstituted (para) aromatic ring. |

Mass Spectrometry (MS) (Predicted)

Electron Ionization (EI) mass spectrometry would likely show fragmentation patterns characteristic of aromatic ketones.

Table 5: Predicted Major Fragments in EI-Mass Spectrum

| m/z | Fragment Ion | Proposed Structure | Notes |

| 180 | [M]⁺ | [C₁₁H₁₃FO]⁺ | Molecular Ion |

| 123 | [M - C(CH₃)₃]⁺ | [FC₆H₄CO]⁺ | Loss of the tert-butyl radical via alpha-cleavage. This is expected to be a very prominent peak. |

| 95 | [FC₆H₄]⁺ | [C₆H₄F]⁺ | Loss of the carbonyl group (CO) from the m/z 123 fragment. |

| 57 | [C(CH₃)₃]⁺ | [(CH₃)₃C]⁺ | Formation of the stable tert-butyl cation. This is also expected to be a major peak. |

Chemical Reactivity and Synthetic Utility

The reactivity of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one is dominated by the carbonyl group and the activated aromatic ring.

Reactions at the Carbonyl Group

The carbonyl group is susceptible to nucleophilic attack, though its reactivity is tempered by the steric bulk of the adjacent tert-butyl group.

Carbonyl Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-fluorophenyl)-2,2-dimethylpropan-1-ol. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical targets. Sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol is a suitable reagent for this reduction.

Caption: Workflow for Carbonyl Reduction.

Representative Protocol for Reduction: A protocol analogous to the reduction of similar ketones can be employed.[4]

-

Dissolve 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one (1.0 equiv) in ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5-2.0 equiv) portion-wise, controlling any effervescence.

-

After the addition, remove the ice bath and stir the mixture at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of dilute HCl until the solution is acidic.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the alcohol product, which can be further purified if necessary.

Reactions at the Aromatic Ring

The fluorophenyl ring can undergo further electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, but since the para position is blocked, substitution is directed to the ortho positions (C-3 and C-5). However, fluorine is also a deactivating group, so forcing conditions may be required compared to benzene.

Applications in Research and Development

1-(4-fluorophenyl)-2,2-dimethylpropan-1-one serves primarily as a building block for more complex molecules.[1]

-

Pharmaceutical Intermediates: It is a precursor for the synthesis of active pharmaceutical ingredients (APIs), particularly anti-inflammatory and analgesic agents. The 4-fluorophenyl moiety is a common feature in many modern drugs.[1]

-

Agrochemicals: The compound is used in the development of new pesticides and herbicides, where the fluorophenyl group can enhance biological activity and selectivity.[1]

-

Research Chemical: It serves as a starting material for creating diverse ketone-based compounds for screening in drug discovery programs. Studies on related fluorophenyl compounds suggest potential for derivatives to exhibit a wide range of biological activities, including anticancer and enzyme inhibition properties.[2]

Conclusion

1-(4-fluorophenyl)-2,2-dimethylpropan-1-one is a strategically important synthetic intermediate. Its unique combination of steric hindrance from the tert-butyl group and electronic modulation from the fluorine atom provides a stable and versatile scaffold. A thorough understanding of its synthesis via Friedel-Crafts acylation, its characteristic spectroscopic signature, and its principal reactions—notably the reduction of its carbonyl group—is essential for chemists aiming to leverage this compound in the synthesis of novel, high-value molecules for the pharmaceutical and agrochemical industries.

References

-

My Skin Recipes. 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-one. [Link]

-

Zhang, L., et al. (2014). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide. Chinese Journal of Structural Chemistry, 33(2), 223-227. [Link]

-

Li, Q., et al. (2010). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139. [Link]

-

Paveliev, S. A., et al. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2023(2), M1620. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

Sources

A Spectroscopic Guide to 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one: Structure Elucidation and Data Interpretation

Introduction

1-(4-fluorophenyl)-2,2-dimethylpropan-1-one, also known as 4'-fluoro-2,2-dimethylpropiophenone or 4'-fluoro-pivalophenone, is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₃FO and a molecular weight of 180.22 g/mol .[1][2] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can enhance metabolic stability and bioavailability.[1] A thorough understanding of its spectroscopic properties is paramount for researchers in organic synthesis and drug development for reaction monitoring, quality control, and structural verification.

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset, this guide leverages established spectroscopic principles and data from analogous compounds to provide a comprehensive and predictive overview for researchers.

Molecular Structure and Key Features

The structure of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one is characterized by a 4-fluorophenyl group attached to a carbonyl carbon, which is in turn bonded to a bulky tert-butyl group. This combination of an aromatic system, a ketone functional group, and a sterically demanding alkyl group gives rise to a unique and interpretable set of spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. The following sections detail the predicted NMR data for 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one.

¹H NMR Spectroscopy: A Tale of Two Moieties

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons of the 4-fluorophenyl ring and the aliphatic protons of the tert-butyl group.

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| tert-butyl (9H) | 1.3 - 1.4 | singlet | 9H | N/A |

| Aromatic (2H, ortho to F) | 7.1 - 7.2 | triplet or doublet of doublets | 2H | ~8-9 (H-F), ~8-9 (H-H) |

| Aromatic (2H, meta to F) | 7.9 - 8.1 | doublet of doublets | 2H | ~8-9 (H-H), ~5-6 (H-F) |

Causality Behind the Predictions:

-

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bond. They are expected to appear as a sharp singlet in the upfield region (around 1.3-1.4 ppm) due to the shielding effect of the alkyl group and the absence of adjacent protons for coupling.

-

Aromatic Protons: The 4-fluorophenyl group will exhibit a more complex pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

The protons ortho to the fluorine atom (and meta to the carbonyl group) are expected to resonate at a lower chemical shift (around 7.1-7.2 ppm) due to the electron-donating effect of the fluorine atom through resonance. They will likely appear as a triplet or a doublet of doublets due to coupling with the adjacent meta protons and the fluorine atom.

-

The protons meta to the fluorine atom (and ortho to the carbonyl group) will be deshielded by the electron-withdrawing carbonyl group and will appear at a higher chemical shift (around 7.9-8.1 ppm). These protons will appear as a doublet of doublets due to coupling with the adjacent ortho protons and the fluorine atom.

-

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide information about all the unique carbon environments in the molecule. Due to the molecular symmetry, six distinct carbon signals are expected.

Experimental Protocol for ¹³C NMR:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A higher concentration or longer acquisition time may be needed due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent signal.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| Carbonyl (C=O) | ~208 | small or no coupling |

| C-F (aromatic) | ~165 | large (¹JCF ≈ 250 Hz) |

| C-H (aromatic, meta to F) | ~131 | smaller (²JCF ≈ 22 Hz) |

| C-H (aromatic, ortho to F) | ~115 | smaller (³JCF ≈ 9 Hz) |

| Quaternary (tert-butyl) | ~44 | no coupling |

| Methyl (tert-butyl) | ~28 | no coupling |

Causality Behind the Predictions:

-

Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and is expected to appear significantly downfield, around 208 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the fluorine substituent. The carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant. The other aromatic carbons will exhibit smaller two-bond and three-bond C-F couplings, which can be a useful diagnostic tool.[3]

-

Aliphatic Carbons: The quaternary carbon of the tert-butyl group will be less shielded than the methyl carbons. The three methyl groups are equivalent and will give rise to a single signal.

¹⁹F NMR Spectroscopy: A Unique Probe

¹⁹F NMR is a highly sensitive technique that provides information about the chemical environment of the fluorine atom.

Experimental Protocol for ¹⁹F NMR:

-

The same sample used for ¹H and ¹³C NMR can be used.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Reference the spectrum to an external standard like CFCl₃ (0 ppm).

Predicted ¹⁹F NMR Data:

The single fluorine atom in the molecule will give rise to a single signal in the ¹⁹F NMR spectrum. For aromatic fluorine compounds, the chemical shift is typically in the range of -100 to -140 ppm relative to CFCl₃. The signal may appear as a multiplet due to coupling with the ortho and meta protons of the aromatic ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy:

-

The sample can be analyzed as a neat liquid (if liquid at room temperature) between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

-

Record the spectrum using an FTIR spectrometer.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2970 - 2870 | C-H stretch | Aliphatic (tert-butyl) |

| ~1685 | C=O stretch | Ketone |

| ~1600, 1500 | C=C stretch | Aromatic ring |

| ~1220 | C-F stretch | Aryl fluoride |

| ~840 | C-H out-of-plane bend | 1,4-disubstituted aromatic |

Causality Behind the Predictions:

-

C=O Stretch: The strong absorption band around 1685 cm⁻¹ is characteristic of an aryl ketone. The conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

-

C-F Stretch: The C-F bond will have a strong absorption in the fingerprint region, typically around 1220 cm⁻¹.

-

Aromatic Vibrations: The characteristic C=C stretching vibrations of the aromatic ring will appear around 1600 and 1500 cm⁻¹. The out-of-plane C-H bending at around 840 cm⁻¹ is indicative of 1,4-disubstitution.

Mass Spectrometry (MS): Fragmentation and Molecular Ion

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry (Electron Ionization):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pattern:

The molecular ion peak [M]⁺• is expected at m/z = 180. The fragmentation is likely to proceed through cleavage of the bonds adjacent to the carbonyl group.

Major Predicted Fragments:

| m/z | Fragment Ion |

| 180 | [C₁₁H₁₃FO]⁺• (Molecular Ion) |

| 123 | [C₇H₄FO]⁺ (4-fluorobenzoyl cation) |

| 95 | [C₆H₄F]⁺ (fluorophenyl cation) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Fragmentation Workflow:

Caption: Predicted EI-MS fragmentation of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one.

Causality Behind the Fragmentation:

-

α-Cleavage: The most favorable cleavage is the loss of the stable tert-butyl radical to form the 4-fluorobenzoyl cation at m/z 123. This is expected to be a very abundant ion.

-

Loss of CO: The 4-fluorobenzoyl cation can then lose a neutral carbon monoxide molecule to form the fluorophenyl cation at m/z 95.

-

Alternative α-Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the formation of the tert-butyl cation at m/z 57, which is also a stable carbocation.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one. By understanding the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data and the underlying principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for professionals in drug development and chemical research, ensuring scientific integrity and facilitating the advancement of their work.

References

-

MySkinRecipes. 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-one. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

Sources

An In-Depth Technical Guide to the NMR Spectrum of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one, a fluorinated aromatic ketone of interest in pharmaceutical and agrochemical research. As a self-validating system, this document synthesizes predicted spectral data with established principles of NMR spectroscopy to offer researchers, scientists, and drug development professionals a detailed interpretive framework. We will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR spectra, elucidating the structural information encoded within chemical shifts and spin-spin coupling constants. This guide is designed to serve as a practical reference for the structural characterization of this and related molecular scaffolds.

Introduction: The Structural Significance of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one

1-(4-fluorophenyl)-2,2-dimethylpropan-1-one, also known as 4'-fluoro-pivalophenone, is a valuable intermediate in organic synthesis.[1] Its structure combines a pivaloyl group, characterized by a sterically bulky tert-butyl moiety, with a 4-fluorophenyl ring. The presence of the fluorine atom is of particular significance as it can modulate the electronic properties of the aromatic ring and serve as a sensitive probe for NMR analysis.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For fluorinated compounds, the interplay of ¹H, ¹³C, and the highly sensitive ¹⁹F nucleus provides a rich dataset for confirming molecular identity and understanding electronic architecture. This guide will provide a detailed, predicted analysis of these spectra, grounded in data from analogous compounds and established NMR theory.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one is expected to be relatively simple, exhibiting two distinct sets of signals corresponding to the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2', H-6' | ~ 7.8 - 8.0 | Doublet of doublets (dd) | 2H | ³JHH ≈ 8.5-9.0, ⁴JHF ≈ 5.0-6.0 |

| H-3', H-5' | ~ 7.1 - 7.2 | Triplet (t) or Doublet of doublets (dd) | 2H | ³JHH ≈ 8.5-9.0, ³JHF ≈ 8.5-9.0 |

| C(CH₃)₃ | ~ 1.3 - 1.4 | Singlet (s) | 9H | - |

Aromatic Region (δ 7.0 - 8.0 ppm): The 4-fluorophenyl group gives rise to a characteristic AA'BB' spin system, which often appears as two multiplets due to coupling with both neighboring protons and the fluorine atom.

-

H-2' and H-6' : These protons, ortho to the carbonyl group, are expected to be the most downfield due to the deshielding effect of the ketone. They will appear as a doublet of doublets. The larger coupling constant arises from the three-bond (³J) coupling to the adjacent H-3' and H-5' protons. The smaller coupling is a result of a four-bond (⁴J) coupling to the fluorine atom.

-

H-3' and H-5' : These protons, meta to the carbonyl group, will be found at a more upfield position. They are coupled to both the ortho protons (H-2', H-6') and the fluorine atom. The multiplicity is often described as a triplet, arising from the near-equal coupling constants to the two adjacent protons, but can also resolve as a doublet of doublets due to the additional three-bond coupling to the fluorine atom (³JHF).[2][3]

Aliphatic Region (δ 1.0 - 1.5 ppm):

-

tert-Butyl Protons : The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet. Due to the absence of adjacent protons, no splitting is observed. Its chemical shift is in the typical range for an alkyl group adjacent to a carbonyl.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon environment. The key feature will be the splitting of the aromatic carbon signals due to coupling with the ¹⁹F nucleus.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (JCF, Hz) |

| C=O | ~ 205 - 208 | Singlet (s) or small doublet | ⁵JCF ≈ 1-3 |

| C-1' | ~ 132 - 134 | Doublet (d) | ⁴JCF ≈ 3-4 |

| C-2', C-6' | ~ 130 - 132 | Doublet (d) | ³JCF ≈ 8-10 |

| C-3', C-5' | ~ 115 - 117 | Doublet (d) | ²JCF ≈ 21-23 |

| C-4' | ~ 165 - 167 | Doublet (d) | ¹JCF ≈ 250-255 |

| C(CH₃)₃ | ~ 44 - 46 | Singlet (s) | - |

| C(CH₃)₃ | ~ 27 - 29 | Singlet (s) | - |

Causality of Chemical Shifts and Couplings:

-

Carbonyl Carbon (C=O) : This carbon will have the largest chemical shift, typically appearing well above 200 ppm. A small five-bond coupling to fluorine (⁵JCF) may be observable.

-

Aromatic Carbons :

-

C-4' (ipso-Carbon) : The carbon directly bonded to the fluorine atom will show the largest one-bond coupling constant (¹JCF), typically around 250-255 Hz, and its chemical shift will be significantly influenced by the fluorine's electronegativity.[4]

-

C-3' and C-5' (meta-Carbons) : These carbons exhibit a two-bond coupling (²JCF) in the range of 21-23 Hz.[4]

-

C-2' and C-6' (ortho-Carbons) : A three-bond coupling (³JCF) of approximately 8-10 Hz is expected for these carbons.[4]

-

C-1' (quaternary Carbon) : The carbon to which the pivaloyl group is attached will show a small four-bond coupling (⁴JCF).

-

-

Aliphatic Carbons : The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will appear as sharp singlets in their expected aliphatic regions.

The following diagram illustrates the key through-bond couplings expected in the ¹³C NMR spectrum.

Caption: Workflow for NMR data acquisition and processing.

-

Locking and Shimming : Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Rationale: A homogeneous magnetic field is paramount for obtaining sharp lines and high resolution.

-

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F spectrum. This is typically a very rapid experiment due to the high sensitivity of the ¹⁹F nucleus.

-

2D NMR (for full characterization) : For unambiguous assignment of all signals, especially the aromatic carbons, acquiring 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) is highly recommended.

Conclusion

The NMR spectra of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one provide a clear and detailed picture of its molecular structure. The ¹H spectrum is characterized by a distinct AA'BB' system for the aromatic protons and a prominent singlet for the tert-butyl group. The ¹³C spectrum is most notable for the characteristic splitting patterns of the aromatic carbons due to coupling with the fluorine atom, which allows for their unambiguous assignment. Finally, the ¹⁹F spectrum serves as a highly sensitive probe, confirming the presence and electronic environment of the fluorine substituent. This guide provides a robust framework for the interpretation of these spectra, empowering researchers to confidently characterize this and similar fluorinated compounds.

References

- Supporting Information for a chemical synthesis paper. (Note: While this source provides general NMR characterization data for various compounds, it does not contain the specific spectrum for the title compound but establishes common practices.)

-

SpectraBase. 4-Fluoroacetophenone - Optional[19F NMR] - Chemical Shifts. [Link]

-

SpectraBase. 4-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. [Link]

- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.

-

PubChem. 4-Fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

- Benito, J. M., et al. (1997). p-Fluoroacetophenone molecule as a probe to study zeolite acidity by 19F solid-state NMR spectroscopy.

- Vollmer, W., et al. (1994). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 60(8), 2929-2935.

-

NMRDB.org. Predict all NMR spectra. [Link]

- I K Sir Chemistry Classes. (2022, July 15). F -19 NMR Spectroscopy. YouTube.

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

My Skin Recipes. 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-one. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

Scribd. Predict 13C Carbon NMR Spectra. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

- UC Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants.

- Rae, I. D. (1981). Experimental and Theoretical-Study of Carbon-Fluorine Couplings in the NMR-Spectra of 2-Fluoroaryl Ketones. Australian Journal of Chemistry, 34(10), 2251-2255.

-

CASPRE. 13C NMR Predictor. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Link]

-

ResearchGate. NMR Spin-Spin Coupling Constants: Bond angle dependence of the sign and magnitude of the vicinal 3 J HF coupling. [Link]

- Ducati, L. C., et al. (2016). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics, 18(34), 24119-24128.

-

PubMed. NMR spin-spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal (3)JHF coupling. [Link]

-

ResearchGate. The observed 3JHF coupling constants are an average over the rotational isomers. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. NMR spin-spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal (3)JHF coupling [pubmed.ncbi.nlm.nih.gov]

- 4. ekwan.github.io [ekwan.github.io]

An In-depth Technical Guide to the Mass Spectrometry of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one

Introduction

1-(4-fluorophenyl)-2,2-dimethylpropan-1-one is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development.[1][2] Its structural characteristics, including a tert-butyl group and a fluorinated phenyl ring, present a unique profile for mass spectrometric analysis. This guide provides an in-depth exploration of the mass spectrometry of this compound, offering insights into its fragmentation patterns, and outlining robust analytical methodologies for its identification and characterization. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the mass spectrometric behavior of this and structurally related molecules.

Molecular Characteristics

A foundational understanding of the molecule's properties is crucial for interpreting its mass spectrum.

| Property | Value/Descriptor | Source |

| Molecular Formula | C₁₁H₁₃FO | [1][2] |

| Molecular Weight | 180.22 g/mol | [1][2] |

| IUPAC Name | 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one | [1] |

| CAS Number | 64436-59-5 | [1][2] |

The presence of a fluorine atom is a key feature, as its monoisotopic nature and electronegativity influence fragmentation pathways. The tert-butyl group adjacent to the carbonyl function introduces steric hindrance and provides a distinct fragmentation signature.

Ionization Techniques: Considerations for 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one, both gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) and liquid chromatography-mass spectrometry (LC-MS) with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are viable.

-

Electron Ionization (EI): As a hard ionization technique, EI is well-suited for this relatively volatile and thermally stable ketone. It induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. This is particularly valuable for library matching and structural elucidation. The majority of this guide will focus on the interpretation of EI-MS data.

-

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These "soft" ionization techniques are typically coupled with liquid chromatography and are useful for analyzing the compound in complex matrices or when thermal degradation is a concern.[3][4] ESI would likely yield a prominent protonated molecule [M+H]⁺, providing clear molecular weight information with minimal fragmentation. APCI, being slightly more energetic than ESI, might induce some in-source fragmentation.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Analysis

Under electron ionization, 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one will undergo characteristic fragmentation patterns typical of aromatic ketones. The process begins with the formation of a molecular ion (M⁺•) by the removal of an electron, most likely from one of the lone pairs on the carbonyl oxygen.

Caption: General workflow for EI-MS analysis of the target compound.

The subsequent fragmentation of the molecular ion is driven by the stability of the resulting fragment ions. For aromatic ketones, the most common fragmentation is α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon.[5]

Predicted Fragmentation Pathway

Based on the principles of mass spectrometry and data from related compounds, the following fragmentation pathway for 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one is proposed:

// Styling M [fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [fillcolor="#FBBC05", fontcolor="#202124"]; F3 [fillcolor="#34A853", fontcolor="#FFFFFF"]; F4 [fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

Caption: Predicted EI fragmentation pathway for the target compound.

Key Fragment Ions:

-

m/z 180 ([C₁₁H₁₃FO]⁺•): The molecular ion. Its presence and intensity depend on the stability of the molecule under EI conditions. For aromatic ketones, the molecular ion peak is typically observable.

-

m/z 123 ([C₇H₄FO]⁺): This fragment arises from α-cleavage with the loss of the tert-butyl radical. The resulting 4-fluorobenzoyl cation is highly stabilized by resonance and is expected to be a prominent, likely the base, peak in the spectrum.

-

m/z 95 ([C₆H₄F]⁺): Subsequent loss of a neutral carbon monoxide (CO) molecule (28 Da) from the 4-fluorobenzoyl cation (m/z 123) leads to the formation of the 4-fluorophenyl cation. This is a common fragmentation pathway for benzoyl derivatives.

-

m/z 57 ([C₄H₉]⁺): This fragment corresponds to the tert-butyl cation, formed by the alternative α-cleavage pathway involving the loss of the 4-fluorobenzoyl radical. The high stability of the tertiary carbocation makes this a very common and diagnostically significant fragment.

-

m/z 165 ([C₁₀H₁₀FO]⁺): Loss of a methyl radical (•CH₃) from the tert-butyl group of the molecular ion can also occur, leading to a fragment at m/z 165.

It is important to note that while a commercial source mentions fragments at m/z 152, 137, and 109, these are not readily explained by standard fragmentation mechanisms for this structure and may be erroneous or arise from an impurity. The predicted fragments (m/z 123, 95, and 57) are more consistent with the known fragmentation behavior of aromatic ketones.

Experimental Protocols

To achieve high-quality mass spectrometric data for 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one, the following experimental protocols are recommended. These protocols are designed to be self-validating through the inclusion of quality control checks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the preferred method for the detailed structural characterization of this compound due to the rich fragmentation patterns generated by EI.

1. Sample Preparation:

- Prepare a stock solution of 1 mg/mL of the compound in a volatile organic solvent such as methanol or acetonitrile.

- Perform serial dilutions to create working standards in the range of 1-100 µg/mL.

- Include a solvent blank and a mid-range quality control (QC) sample in the analytical run.

2. GC Parameters:

- Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

- Inlet Temperature: 250 °C.

- Injection Volume: 1 µL in splitless or split (e.g., 20:1) mode, depending on the sample concentration.

- Oven Temperature Program:

- Initial temperature: 100 °C, hold for 1 minute.

- Ramp: 15 °C/min to 280 °C.

- Final hold: 5 minutes at 280 °C. (This program should be optimized based on the specific instrument and column.)

3. MS Parameters (Electron Ionization):

- Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Ionization Energy: 70 eV.

- Mass Range: m/z 40-450.

- Scan Rate: ≥ 2 scans/second.

- Tune: Perform a standard autotune with perfluorotributylamine (PFTBA) prior to the analytical run to ensure mass accuracy and resolution.

Caption: Step-by-step workflow for the GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

For the analysis of the compound in complex biological or environmental matrices, LC-MS/MS provides excellent sensitivity and selectivity.[3][4]

1. Sample Preparation:

- Depending on the matrix, sample preparation may involve protein precipitation (for plasma), solid-phase extraction (SPE), or liquid-liquid extraction to remove interferences.

- Reconstitute the final extract in the initial mobile phase.

2. LC Parameters:

- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Flow Rate: 0.4 mL/min.

- Gradient:

- Start at 10% B.

- Linear ramp to 95% B over 5 minutes.

- Hold at 95% B for 2 minutes.

- Return to initial conditions and re-equilibrate for 3 minutes.

- Column Temperature: 40 °C.

3. MS/MS Parameters (Positive ESI):

- Ion Source: Electrospray Ionization (ESI), positive mode.

- Capillary Voltage: 3.5 kV.

- Source Temperature: 150 °C.

- Desolvation Temperature: 400 °C.

- Gas Flows: Optimize nebulizer and desolvation gas flows according to the instrument manufacturer's recommendations.

- MRM Transitions:

- Identify the precursor ion, which will be the protonated molecule [M+H]⁺ at m/z 181.

- Perform a product ion scan to identify stable product ions for Multiple Reaction Monitoring (MRM). Likely product ions would result from the loss of the tert-butyl group or other neutral losses. For example:

- 181 → 123 (Loss of isobutene)

- 181 → 95 (Further loss of CO)

Conclusion

The mass spectrometric analysis of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one is a robust and informative process. Electron ionization mass spectrometry provides a detailed fragmentation pattern that is highly characteristic of its structure, with the 4-fluorobenzoyl cation (m/z 123) and the tert-butyl cation (m/z 57) being the most diagnostically significant fragments. For sensitive and selective quantification in complex mixtures, LC-MS/MS operating in MRM mode is the method of choice. The protocols and fragmentation analyses presented in this guide provide a comprehensive framework for researchers and scientists working with this compound, ensuring accurate identification and characterization.

References

-

Ethanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-one. My Skin Recipes. Available at: [Link]

-

Rojkiewicz, M., Kuś, P., Kusz, J., & Książek, M. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride. Forensic Science International, 283, 137-145. Available at: [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

-

Phenyl tert-butyl ketone. NIST Chemistry WebBook. Available at: [Link]

-

1-Propanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

1-(4-Fluorophenyl)-2-methyl-2-propanol. NIST Chemistry WebBook. Available at: [Link]

-

1-(4-fluorophenyl)pentan-1-one. NIST Chemistry WebBook. Available at: [Link]

-

Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]

-

Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. Available at: [Link]

-

Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. Available at: [Link]

-

Stereochemical characterization of fluorinated 2-(phenanthren-1-yl)propionic acids by enantioselective high performance liquid chromatography analysis and electronic circular dichroism detection. PubMed. Available at: [Link]

-

Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate. Available at: [Link]

-

Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. PubMed Central. Available at: [Link]

-

The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. ResearchGate. Available at: [Link]

-

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. PubChem. Available at: [Link]

-

Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed. Available at: [Link]

-

4 Fluoro PV8. mzCloud. Available at: [Link]

Sources

- 1. 1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- | 64436-59-5 | Benchchem [benchchem.com]

- 2. 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-one [myskinrecipes.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Infrared spectroscopy of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one

Authored by: A Senior Application Scientist

Foreword: The Analytical Imperative in Modern Drug Development

In the landscape of pharmaceutical and agrochemical research, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of robust and reproducible science. 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one (C₁₁H₁₃FO) serves as a critical building block in the synthesis of a variety of active compounds, where its specific molecular architecture imparts desirable properties like enhanced metabolic stability and bioavailability.[1] Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the identity and purity of such intermediates. This guide offers a detailed examination of the principles, execution, and interpretation of the infrared spectrum of this key fluorinated aromatic ketone.

The Fundamental Principles of Infrared Spectroscopy

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their natural modes of vibration. When the frequency of the IR radiation matches the frequency of a specific molecular vibration, the molecule absorbs the energy, and the amplitude of the vibration increases. This absorption is detected by the spectrometer and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

The utility of IR spectroscopy in organic chemistry lies in the concept of group frequencies . Specific functional groups, such as a carbonyl (C=O) or a carbon-fluorine (C-F) bond, have characteristic vibrational frequencies that are largely independent of the rest of the molecule.[2] However, the precise wavenumber of these absorptions can be subtly influenced by the local chemical environment, providing a wealth of structural information. Factors such as conjugation, resonance, and the electronegativity of adjacent atoms can shift these frequencies, allowing for a detailed structural diagnosis.[3][4]

The carbonyl (C=O) stretching vibration is one of the most intense and easily identifiable absorptions in an IR spectrum due to the large change in dipole moment during the vibration.[5][6] For a standard aliphatic ketone, this stretch typically appears around 1715 cm⁻¹.[3][7] However, when the carbonyl group is conjugated with an aromatic ring, as in 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one, the C=O bond gains more single-bond character through resonance. This weakens the bond, lowers the force constant, and consequently shifts the absorption to a lower wavenumber, typically in the range of 1685-1666 cm⁻¹.[7][8][9]

Molecular Structure of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one

Caption: Molecular structure highlighting key functional groups.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a standardized procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one. This self-validating workflow is designed to ensure data integrity and reproducibility.

Instrumentation and Sample Preparation

-

Instrument: A Fourier-Transform Infrared (FTIR) Spectrometer, such as those referenced in the Japanese Pharmacopoeia, equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.[10]

-

Sample: 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one, analytical standard grade (≥98% purity).[1]

-

Sample Preparation (KBr Pellet Method):

-

Rationale: The potassium bromide (KBr) pellet method is chosen for its ability to produce high-quality spectra for solid samples, free from solvent interference bands.

-

Procedure: i. Gently grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle. ii. Transfer the fine powder to a pellet-forming die. iii. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition Parameters

-

Background Scan:

-

Rationale: A background spectrum of the empty sample compartment (or a pure KBr pellet) must be acquired to ratio out the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Procedure: Place the empty pellet holder in the sample compartment and acquire a background spectrum.

-

-

Sample Scan:

-

Procedure: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

-

-

Instrument Settings:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel

-

Experimental Workflow Visualization

Caption: Standard workflow for FTIR data acquisition.

Spectral Interpretation and Analysis

The infrared spectrum of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one is characterized by several distinct absorption bands that confirm its molecular structure. The analysis below deconstructs the spectrum into its constituent vibrational modes.

Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Commentary |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the phenyl ring.[2][11] |

| ~2975-2870 | Strong | Aliphatic C-H Stretch | These strong absorptions below 3000 cm⁻¹ arise from the sp³ hybridized C-H bonds of the three methyl groups in the tert-butyl substituent.[2][11] |

| ~1685-1675 | Very Strong | C=O Stretch (Aromatic Ketone) | This is the most prominent peak in the spectrum. Its position is shifted to a lower frequency from the typical ~1715 cm⁻¹ of aliphatic ketones due to resonance conjugation with the 4-fluorophenyl ring.[6][7][8][9] |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch | These bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[2][4] |

| ~1470, ~1370 | Medium | C-H Bending (tert-butyl) | These correspond to the asymmetric and symmetric bending (deformation) modes of the methyl groups.[11] |

| ~1300-1230 | Strong | C-C-C Asymmetric Stretch | Aromatic ketones exhibit a strong band in this region corresponding to the stretching of the C-CO-C framework. The high intensity is due to polarization by the adjacent carbonyl group.[6][12] |

| ~1230-1210 | Strong | Aryl C-F Stretch | The C-F stretching vibration for aryl fluorides is typically a strong band found in this region of the spectrum.[13][14] Its high intensity and specific location are diagnostic for the fluorinated phenyl group. |

| ~840 | Strong | C-H Out-of-Plane Bend | This strong absorption is characteristic of a 1,4-disubstituted (para) benzene ring. |

Corroborative Evidence from the Spectrum

-

Absence of α-Hydrogens: The molecule lacks hydrogens on the carbon alpha to the carbonyl group. This is confirmed by the absence of characteristic C-H stretching or bending bands associated with such a position. This structural feature also precludes the possibility of keto-enol tautomerism.[15]

-

Fingerprint Region: The region from approximately 1400 cm⁻¹ to 600 cm⁻¹ is known as the fingerprint region. While complex, the unique pattern of absorptions in this area, including the C-F stretch, C-C-C stretch, and various bending modes, provides a definitive "fingerprint" for 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one, allowing it to be distinguished from structurally similar compounds.

Conclusion

Infrared spectroscopy serves as an indispensable analytical tool for the structural verification of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one. The spectrum is dominated by a strong carbonyl absorption near 1680 cm⁻¹, confirming its identity as a conjugated aromatic ketone. Further corroboration is provided by the characteristic absorptions of aromatic and aliphatic C-H bonds, a strong C-F stretching vibration, and the unique pattern of bands in the fingerprint region. This detailed spectral analysis provides a high degree of confidence in the molecular structure, an essential step in quality control and process validation for drug development and scientific research.

References

-

IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary. Retrieved from [Link]

-

Gable, K. (2018). The C=O Stretch. Oregon State University. Retrieved from [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

-

Alkyl and aryl halide infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

-

Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Retrieved from [Link]

-

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-one. (n.d.). My Skin Recipes. Retrieved from [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

-

Characteristic Group Vibrations of Organic Molecules II. (n.d.). Retrieved from [Link]

-

IR Stretching Frequencies of Aliphatic, aromatic & conjugated ketones. (2023). YouTube. Retrieved from [Link]

-

Pajares, M., et al. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. Retrieved from [Link]

-

1-Propanone, 1-(4-fluorophenyl)-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Introduction to IR Spectroscopy. Ketones. (2012). YouTube. Retrieved from [Link]

-

INFRARED REFERENCE SPECTRA. (n.d.). Pharmaceuticals and Medical Devices Agency (PMDA). Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

Sources

- 1. 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-one [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. The C=O Stretch [sites.science.oregonstate.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pmda.go.jp [pmda.go.jp]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. 1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- | 64436-59-5 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Organic Solvent Solubility of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one

Introduction

In the landscape of modern pharmaceutical and agrochemical development, 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one stands out as a key synthetic intermediate.[1] Its molecular architecture, featuring a fluorinated aromatic ring and a sterically hindered ketone, makes it a valuable building block for creating complex molecules with enhanced metabolic stability and bioavailability.[1] The successful application of this compound in synthesis, purification, crystallization, and formulation is fundamentally governed by its interaction with various media, most critically, its solubility in organic solvents.

This technical guide provides a comprehensive examination of the solubility characteristics of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one. Moving beyond a simple tabulation of data, this document, intended for researchers, chemists, and drug development professionals, delves into the physicochemical principles that dictate its solubility. We will explore a predictive solubility framework based on molecular structure and solvent properties, and provide a robust, field-proven experimental protocol for quantitative solubility determination.

Physicochemical Profile of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one

Understanding the solubility of a compound begins with a thorough analysis of its intrinsic physicochemical properties. The structure of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one is a tale of two distinct regions: a polar core and significant nonpolar peripheries.

The central carbonyl (ketone) group and the electronegative fluorine atom create a dipole moment, introducing polarity. However, this is counterbalanced by the nonpolar phenyl ring and the large, sterically bulky tert-butyl group. This amphiphilic nature is the primary determinant of its solubility behavior.

| Property | Value / Descriptor | Source / Comment |

| IUPAC Name | 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one | [2] |

| CAS Number | 64436-59-5 | [2] |

| Molecular Formula | C₁₁H₁₃FO | [2][3] |

| Molecular Weight | 180.22 g/mol | [2][3] |

| Predicted LogP | ~2.5 - 3.5 | Estimated based on analogs like 4-chloro-4'-fluorobutyrophenone (LogP 2.84)[4] and the compound's significant hydrocarbon content. A positive LogP indicates a preference for lipophilic (nonpolar) environments over aqueous (polar) ones. |

| Melting Point | Likely a low-melting solid or liquid at RT | Based on analogs such as 1-(4-fluorophenyl)ethanone (4 °C)[5]. The bulky tert-butyl group may disrupt efficient crystal packing, leading to a lower melting point. |

| Key Structural Features | - Polar Moiety: Ketone group (C=O) capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.- Polar Moiety: Fluorine atom, contributing to the molecule's overall dipole moment.- Nonpolar Moiety: Phenyl ring, capable of π-stacking and van der Waals interactions.- Nonpolar Moiety: Large tert-butyl group, contributing significant lipophilicity and steric hindrance. | [2] |

Theoretical Principles of Solubility

The dissolution of a solid solute in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is dictated by the interplay between enthalpy (ΔH) and entropy (ΔS), as described by the equation: ΔG = ΔH - TΔS.

-

Enthalpy of Solution (ΔH_soln) : This represents the net energy change from two processes: the energy required to break the solute-solute and solvent-solvent interactions (an endothermic process) and the energy released from the formation of new solute-solvent interactions (an exothermic process).[6]

-

"Like Dissolves Like" : This heuristic is a direct consequence of enthalpy.[7] When a solute and solvent have similar polarities, their intermolecular forces (e.g., dipole-dipole, hydrogen bonding, van der Waals) are comparable. The energy released from forming new solute-solvent bonds is sufficient to overcome the energy required to break the existing bonds, resulting in a favorable (small or negative) ΔH_soln.

-

-

Entropy of Solution (ΔS_soln) : Dissolution typically leads to an increase in the randomness or disorder of the system as the ordered crystal lattice of the solute is broken down and the molecules disperse throughout the solvent.[6] This increase in entropy is a powerful driving force for dissolution.

The solubility of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one is therefore a balance. Its polar ketone and fluoro-group seek polar interactions, while its large nonpolar regions favor dispersion forces found in nonpolar solvents.

Predictive Solubility Profile in Common Organic Solvents

While precise quantitative data is best determined experimentally, a robust predictive analysis can be formulated based on the compound's structure and the properties of solvents. This allows for rational solvent selection for various applications.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Toluene | Moderate to High | The large, nonpolar surface area of the phenyl and tert-butyl groups will interact favorably with these solvents via London dispersion forces. Toluene's aromatic ring may also engage in beneficial π-stacking with the solute's phenyl ring. |

| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Tetrahydrofuran (THF) | High | This class represents the best balance. Solvents like DCM and THF can effectively solvate the nonpolar regions, while their moderate polarity and ability to engage in dipole-dipole interactions (and act as H-bond acceptors in the case of Acetone, EtOAc, and THF) can satisfy the polar ketone group. This leads to a highly favorable enthalpy of solution. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | These solvents have strong hydrogen-bonding networks. While they can act as hydrogen bond donors to the solute's ketone oxygen, the energy cost to disrupt the strong solvent-solvent hydrogen bonds to accommodate the large, nonpolar parts of the solute is significant. Solubility is expected to decrease as the alkyl chain of the alcohol solvent increases (e.g., higher in methanol than in propanol). |

| Highly Polar | Water | Insoluble | The compound is predominantly lipophilic (high predicted LogP). The energy required to break the very strong hydrogen-bonding network of water to create a cavity for the large, nonpolar molecule is thermodynamically prohibitive. |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise data, a standardized experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.[7] This protocol ensures that the solution has reached a true equilibrium state, providing data suitable for thermodynamic modeling and process design.

Objective: To determine the equilibrium solubility of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one in a selected organic solvent at a specific temperature.

Materials:

-

1-(4-fluorophenyl)-2,2-dimethylpropan-1-one (solid, >98% purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one to a series of vials. Rationale: Ensuring an excess of solid is crucial to guarantee that the solution reaches saturation and remains in equilibrium with the solid phase.

-

Pipette a precise volume (e.g., 5.0 mL) of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours). Rationale: Agitation increases the surface area of the solid, accelerating the dissolution process. A prolonged equilibration time is necessary to ensure the system reaches a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. Rationale: Filtration is a critical step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method (e.g., a 1:100 dilution).

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one of known concentrations in the same solvent.

-

Analyze the calibration standards and the diluted samples using a validated HPLC method.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

The solubility of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one in organic solvents is a nuanced interplay of its distinct polar and nonpolar structural features. Its predominantly nonpolar character, driven by the phenyl and large tert-butyl groups, dictates a general preference for solvents of low to moderate polarity. The highest solubility is predicted in polar aprotic solvents like dichloromethane and ethyl acetate, which can effectively solvate both the nonpolar and polar regions of the molecule. Conversely, its solubility is expected to be limited in highly polar, protic solvents such as water and, to a lesser extent, methanol. For professionals in process chemistry and formulation science, this predictive framework serves as a vital tool for initial solvent screening, while the provided experimental protocol offers a definitive path to obtaining the precise, high-quality data necessary for process optimization and regulatory compliance.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online] Available at: [Link]

-

JoVE. (2020). Solubility - Concept. [Online] Available at: [Link]

-